molecular formula C17H16N2O2S2 B2831310 11-(4-Ethoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one CAS No. 519152-06-8

11-(4-Ethoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B2831310
CAS No.: 519152-06-8
M. Wt: 344.45
InChI Key: BAJIOBXCBNDAMQ-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one is a complex heterocyclic compound It features a unique structure that combines a cyclopenta[2,1-d]pyrimidine core with a thiophene ring, an ethoxyphenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one typically involves multi-step reactions. One common approach starts with the preparation of the cyclopenta[2,1-d]pyrimidine core, followed by the introduction of the thiophene ring and the ethoxyphenyl group. The sulfanyl group is usually introduced in the final steps of the synthesis.

For example, the synthesis might involve the following steps:

    Cyclization: Formation of the cyclopenta[2,1-d]pyrimidine core through cyclization reactions involving appropriate precursors.

    Thiophene Introduction: Incorporation of the thiophene ring via cross-coupling reactions.

    Ethoxyphenyl Group Addition: Introduction of the ethoxyphenyl group through electrophilic aromatic substitution.

    Sulfanyl Group Addition: Final introduction of the sulfanyl group using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the pyrimidine core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the ethoxyphenyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives of the thiophene ring or pyrimidine core.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

3-(4-Ethoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Research: Use as a probe or tool compound to study biological pathways and mechanisms.

    Industrial Chemistry: Potential use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: Inhibition of key enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA Interaction: Potential interaction with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and have been studied for their biological activity.

    Thieno[2,3-b]pyridines: Compounds with a thiophene ring fused to a pyridine ring, known for their diverse biological activities.

    Cyclopenta[2,1-d]pyrimidines: Compounds with a similar cyclopenta-pyrimidine core, used in various chemical and biological studies.

Uniqueness

3-(4-Ethoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one is unique due to its combination of structural features, including the ethoxyphenyl group, sulfanyl group, and the fused thiophene and pyrimidine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

11-(4-ethoxyphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-2-21-11-8-6-10(7-9-11)19-16(20)14-12-4-3-5-13(12)23-15(14)18-17(19)22/h6-9H,2-5H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJIOBXCBNDAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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